molecular formula C14H17NO B3053514 1-Cinnamoylpiperidine CAS No. 5422-81-1

1-Cinnamoylpiperidine

Cat. No.: B3053514
CAS No.: 5422-81-1
M. Wt: 215.29 g/mol
InChI Key: KNOXUMZPTHELAO-MDZDMXLPSA-N
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Description

1-Cinnamoylpiperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a cinnamoyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cinnamoylpiperidine can be synthesized through the reaction of cinnamoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows: [ \text{Cinnamoyl chloride} + \text{Piperidine} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cinnamoylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of the cinnamoyl group can yield the corresponding piperidine derivative with a saturated side chain.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Cinnamoylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cinnamoylpiperidine involves its interaction with specific molecular targets. The cinnamoyl group can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring containing nitrogen.

    Cinnamoyl Chloride: A precursor used in the synthesis of 1-Cinnamoylpiperidine.

    N-Cinnamoylpiperidine Derivatives: Compounds with various substituents on the piperidine ring.

Uniqueness: this compound is unique due to the presence of both the cinnamoyl group and the piperidine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-phenyl-1-piperidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOXUMZPTHELAO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346757
Record name 1-Cinnamoylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-81-1
Record name 1-Cinnamoylpiperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cinnamoylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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